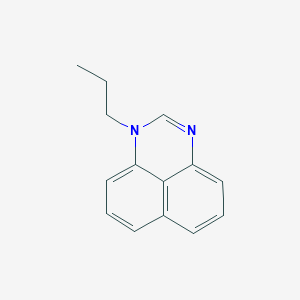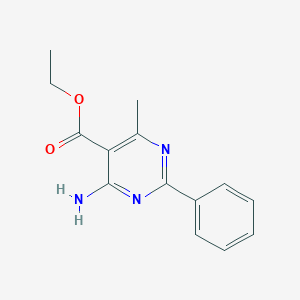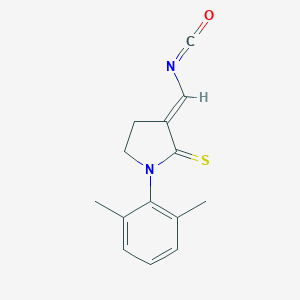![molecular formula C22H20N2O4 B386257 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]phenyl]benzamide CAS No. 66679-56-9](/img/structure/B386257.png)
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]phenyl]benzamide is an organic compound with the molecular formula C28H24N2O5 It is a benzamide derivative, characterized by the presence of methoxy groups and benzoyl amide linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]phenyl]benzamide typically involves the following steps:
Formation of 4-methoxybenzoyl chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with 2-aminophenyl-4-methoxybenzamide in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of 4-methoxyaniline derivatives.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide
- 4-methoxy-N-(4-{4-[(4-methoxybenzoyl)amino]benzyl}phenyl)benzamide
- 3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
Uniqueness
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]phenyl]benzamide is unique due to its specific substitution pattern and the presence of multiple methoxy groups. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
66679-56-9 |
|---|---|
Molekularformel |
C22H20N2O4 |
Molekulargewicht |
376.4g/mol |
IUPAC-Name |
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O4/c1-27-17-11-7-15(8-12-17)21(25)23-19-5-3-4-6-20(19)24-22(26)16-9-13-18(28-2)14-10-16/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
YRPJYKPVEZLUPC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Löslichkeit |
0.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-methoxyphenyl)-2,5,7-trimethyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B386179.png)
![2,6-ditert-butyl-4-[5,6-dimethoxy-2-(2-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B386181.png)
![2,4-Ditert-butyl-6-[(4-hydroxybenzylidene)amino]phenol](/img/structure/B386182.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(1,3-thiazol-2-yldiazenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386189.png)
![2-Allyl-6-{[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B386191.png)
![3-methyl-4-{[(4-{[(3-methyl-1-phenyl-5-sulfanyl-1H-pyrazol-4-yl)methylene]amino}butyl)imino]methyl}-1-phenyl-1H-pyrazole-5-thiol](/img/structure/B386192.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B386196.png)




